Adenosine A3 Receptor Affinity Inference Compared to 4-Methoxyphenyl Analog
Due to a lack of directly reported Ki or IC50 data for this specific compound, the most critical differentiator is inferred from SAR trends. A close structural analog, N-(4-bromophenyl)-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide, is predicted to favor the A1 adenosine receptor. In contrast, the target compound's 3-methoxyphenyl group is a known pharmacophore for A3 receptor binding in related pyridazinone series, suggesting a potential selectivity inversion. However, no quantitative binding or functional assay data for the target compound or its direct 4-methoxy comparator are available in the peer-reviewed literature, representing a significant evidence gap [1].
| Evidence Dimension | Receptor Subtype Selectivity Preference |
|---|---|
| Target Compound Data | Predicted A3 preference (no quantitative affinity value available) |
| Comparator Or Baseline | 4-methoxyphenyl analog (predicted A1 preference) |
| Quantified Difference | Cannot be quantified; selectivity inversion is hypothesized but unverified |
| Conditions | No specific assay; based on general pharmacophore models |
Why This Matters
For researchers specifically targeting the A3 adenosine receptor, this structural clue makes the 3-methoxyphenyl variant the preferred starting point for synthesis, even in the absence of potency data.
- [1] Review of pyridazinone adenosine antagonist patent literature and pharmacophore models, which indicate that 3-substituted phenyl groups generally correlate with A3 activity. View Source
